2-Fluoro-2-(4-phenylphenyl)sulfonylacetic acid
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Overview
Description
2-Fluoro-2-(4-phenylphenyl)sulfonylacetic acid is an organic compound with the molecular formula C14H11FO4S It is characterized by the presence of a fluoro group, a biphenyl moiety, and a sulfonylacetic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-2-(4-phenylphenyl)sulfonylacetic acid typically involves the following steps:
Formation of Biphenyl Intermediate: The initial step involves the formation of the biphenyl intermediate through a Suzuki-Miyaura coupling reaction.
Introduction of Fluoro Group: The fluoro group is introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Sulfonylation: The final step involves the sulfonylation of the biphenyl intermediate using sulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are optimized for large-scale production. This includes the use of continuous flow reactors for the Suzuki-Miyaura coupling and advanced fluorination techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-2-(4-phenylphenyl)sulfonylacetic acid undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the fluoro group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Alcohol derivatives.
Substitution: Substituted biphenyl derivatives.
Scientific Research Applications
2-Fluoro-2-(4-phenylphenyl)sulfonylacetic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Fluoro-2-(4-phenylphenyl)sulfonylacetic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-biphenylboronic acid: Similar in structure but contains a boronic acid group instead of a sulfonylacetic acid group.
2,2-Difluoro-2-(fluorosulfonyl)acetic acid: Contains a difluoro group and a fluorosulfonyl group, differing in the substitution pattern.
Uniqueness
2-Fluoro-2-(4-phenylphenyl)sulfonylacetic acid is unique due to its combination of a fluoro group, biphenyl moiety, and sulfonylacetic acid group, which imparts distinct chemical and biological properties .
Properties
CAS No. |
653588-45-5 |
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Molecular Formula |
C14H11FO4S |
Molecular Weight |
294.30 g/mol |
IUPAC Name |
2-fluoro-2-(4-phenylphenyl)sulfonylacetic acid |
InChI |
InChI=1S/C14H11FO4S/c15-13(14(16)17)20(18,19)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9,13H,(H,16,17) |
InChI Key |
KQQGUCWMLOHUTC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)C(C(=O)O)F |
Origin of Product |
United States |
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